11-benzyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
7-benzyl-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from thiophene derivatives. One common method involves the bromination of thiophene to form 3-bromothiophene, which is then converted into 3-bromothiophene-2-carbaldehyde . This intermediate undergoes further reactions with ethyl 2-sulfanylacetate or 2-sulfanylacetamide to form the thienopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thienopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .
Scientific Research Applications
7-benzyl-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential use in treating diseases such as tuberculosis and malaria
Mechanism of Action
The mechanism of action of 7-benzyl-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacteria’s energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure but differ in their functional groups and biological activities.
3-amino-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-ones: These compounds have similar reactivity and are used in similar applications.
Uniqueness
The uniqueness of 7-benzyl-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit cytochrome bd oxidase, for example, sets it apart from other thienopyrimidine derivatives .
Properties
CAS No. |
127140-92-5 |
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Molecular Formula |
C17H17N3OS2 |
Molecular Weight |
343.5g/mol |
IUPAC Name |
11-benzyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C17H17N3OS2/c1-22-17-18-15(21)14-12-7-8-20(9-11-5-3-2-4-6-11)10-13(12)23-16(14)19-17/h2-6H,7-10H2,1H3,(H,18,19,21) |
InChI Key |
FAYLDRFSFADCAX-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1 |
Canonical SMILES |
CSC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1 |
Origin of Product |
United States |
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